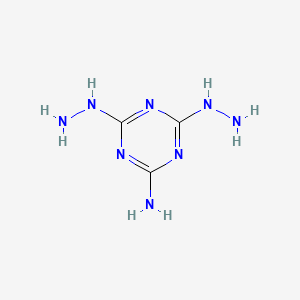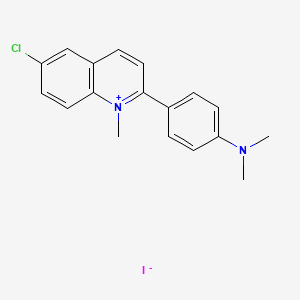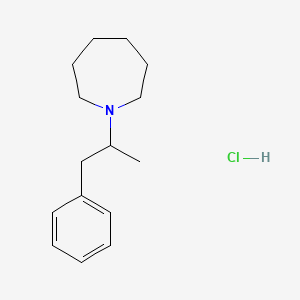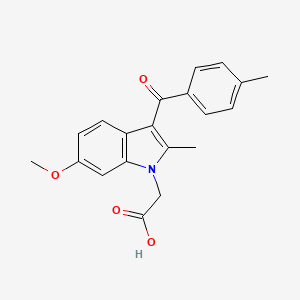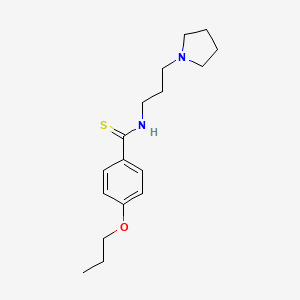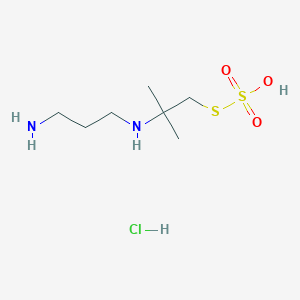
2-Chloro-3-oxo-3-phenylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-oxo-3-phenylpropanal is an organic compound with the molecular formula C9H7ClO2 It is a chlorinated derivative of benzaldehyde and contains both an aldehyde and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-3-oxo-3-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of benzaldehyde derivatives. For instance, benzaldehyde can be reacted with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the alpha position relative to the carbonyl group. Another method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-oxo-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-3-oxo-3-phenylpropanoic acid.
Reduction: 2-Chloro-3-hydroxy-3-phenylpropanal.
Substitution: 2-Amino-3-oxo-3-phenylpropanal or 2-Thio-3-oxo-3-phenylpropanal.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-oxo-3-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological
Eigenschaften
CAS-Nummer |
28246-54-0 |
|---|---|
Molekularformel |
C9H7ClO2 |
Molekulargewicht |
182.60 g/mol |
IUPAC-Name |
2-chloro-3-oxo-3-phenylpropanal |
InChI |
InChI=1S/C9H7ClO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-6,8H |
InChI-Schlüssel |
KHXRKULFMSIBMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
